Product packaging for Dibenzo[b,g][1,8]naphthyridine(Cat. No.:CAS No. 257-95-4)

Dibenzo[b,g][1,8]naphthyridine

Cat. No.: B11879045
CAS No.: 257-95-4
M. Wt: 230.26 g/mol
InChI Key: FZYCVVVYQCUVQW-UHFFFAOYSA-N
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Description

Dibenzo[b,g][1,8]naphthyridine is a sophisticated polycyclic heteroaromatic compound of significant interest in multidisciplinary research due to its rigid, planar structure and extended pi-conjugated system . This fused ring system, containing nitrogen atoms, serves as a versatile scaffold in medicinal chemistry and materials science . In pharmaceutical research, 1,8-naphthyridine derivatives are extensively investigated for their potent biological activities . Certain derivatives have demonstrated promising cytotoxicity against human cancer cell lines, including breast cancer (MCF7), by acting as DNA intercalators, which inhibits DNA duplication and transcription to suppress cancer cell growth . Other derivatives have shown effectiveness in reversing multidrug resistance (MDR) in tumor cells, outperforming reference drugs like verapamil in vitro . Furthermore, the 1,8-naphthyridine scaffold is a key pharmacophore in the development of novel antiviral agents, such as HIV-1 integrase strand transfer inhibitors (INSTIs), with some drug candidates exhibiting superior profiles against a broad panel of viral variants . In materials science, the this compound structure functions as an excellent π-bridge in D-π-A organic dyes for Dye-Sensitized Solar Cells (DSSCs) . Its fused, planar nature enhances intramolecular charge transfer, light absorption, and electronic communication between donor and acceptor groups, contributing to improved photovoltaic performance . Researchers value this compound for exploring synthetic pathways to novel chemical entities and for its potential in optical applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10N2 B11879045 Dibenzo[b,g][1,8]naphthyridine CAS No. 257-95-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

257-95-4

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

IUPAC Name

quinolino[2,3-b]quinoline

InChI

InChI=1S/C16H10N2/c1-3-7-14-11(5-1)9-13-10-12-6-2-4-8-15(12)18-16(13)17-14/h1-10H

InChI Key

FZYCVVVYQCUVQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C4C=CC=CC4=NC3=N2

Origin of Product

United States

Synthetic Methodologies for Dibenzo B,g 1 2 Naphthyridine and Its Derivatives

Established Synthetic Pathways

Several well-established methods form the foundation of dibenzo[b,g] rsc.orgchim.itnaphthyridine synthesis. These pathways often involve the construction of the final ring system through cyclization reactions of appropriately functionalized quinoline (B57606) derivatives.

Vilsmeier-Haack Reaction in Dibenzo[b,g]rsc.orgchim.itnaphthyridine Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of activated aromatic and heteroaromatic compounds. ijpcbs.com This reaction can also be employed as a key step in the synthesis of dibenzo[b,g] rsc.orgchim.itnaphthyridines. The process typically involves the reaction of an acetanilide (B955) with the Vilsmeier reagent, which is generated in situ from a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). ijpcbs.comnih.gov This initially leads to the formation of a 2-chloroquinoline-3-carbaldehyde (B1585622) intermediate. nih.govsemanticscholar.org Subsequent reaction of this intermediate under appropriate conditions can lead to the formation of the dibenzo[b,g] rsc.orgchim.itnaphthyridine ring system. For instance, the reaction of 2-chloroquinoline-3-carbaldehydes with aniline (B41778) in DMF has been shown to afford dibenzo[b,g] rsc.orgchim.itnaphthyridines. semanticscholar.org

A specific application of this methodology involves the Vilsmeier-Haack cyclisation of 2,4′-dimethyl-4-(N-phenylamino)quinoline, which results in the formation of 6,9-dimethyldibenzo[b,h] rsc.orgrsc.orgnaphthyridine. orientjchem.org This highlights the utility of the Vilsmeier-Haack reaction in constructing related dibenzonaphthyridine isomers.

Direct Annulation Approaches Utilizing Quinoline Precursors

Direct annulation strategies involving the construction of the final ring onto a pre-existing quinoline scaffold are common in the synthesis of dibenzo[b,g] rsc.orgchim.itnaphthyridines. These methods often rely on the reactivity of functional groups at the 2- and 3-positions of the quinoline ring.

A key and direct method for the synthesis of the dibenzo[b,g] rsc.orgchim.itnaphthyridine skeleton involves the reaction of 2-chloroquinoline-3-carbaldehydes with aniline. semanticscholar.orgekb.eg The outcome of this reaction can be highly dependent on the solvent used. When the reaction is carried out in dimethylformamide (DMF), the formation of dibenzo[b,g] rsc.orgchim.itnaphthyridine is favored. ekb.eg In contrast, performing the reaction in absolute ethanol (B145695) leads to the formation of 2-chloro-3-[(phenylamino)methylene]quinoline as the primary product. ekb.eg This solvent-dependent product selectivity underscores the importance of reaction conditions in directing the pathway towards the desired fused heterocyclic system.

The scope of the annulation reaction can be extended to include naphthylamines as the coupling partner for 2-chloro-3-formylquinolines. This cyclo-condensation reaction provides a route to more complex, extended aromatic systems. The general principle involves the initial formation of a Schiff base between the aldehyde group of the quinoline and the amino group of the naphthylamine, followed by an intramolecular cyclization to form the final dibenzo[b,g] rsc.orgchim.itnaphthyridine derivative. This approach allows for the introduction of a naphthalene (B1677914) moiety into the final structure, significantly expanding the structural diversity of the accessible compounds.

Reaction of 2-Chloroquinoline-3-carbaldehydes with Aniline

Base-Promoted Annulation of Quinoline-Derived Dipolarophiles and Cyclic Enaminones

A more recent and environmentally friendly approach involves the base-promoted annulation of quinoline-derived dipolarophiles with cyclic enaminones. rsc.org This method provides access to functionalized tetrahydrodibenzo[b,g] rsc.orgchim.itnaphthyridin-1(2H)-ones. The reaction proceeds through a 1,4-Michael addition followed by a tandem SNAr annulation reaction. rsc.org This transition-metal-free process is noted for its good functional group tolerance and operational simplicity. rsc.org

Advanced and Multicomponent Synthetic Strategies

In addition to the established pathways, more advanced and efficient synthetic strategies have been developed. These include multicomponent reactions and cascade annulations that allow for the construction of complex dibenzo[b,g] rsc.orgchim.itnaphthyridine derivatives in a single step from simple starting materials.

One such strategy involves a phase-transfer catalyzed, metal-free cascade annulation. tandfonline.com This method utilizes ortho-chloroquinolin-α,β-unsaturated ketones as dipolarophiles and acyclic enaminones as nucleophiles to achieve a formal [3+3] annulation, yielding dihydrobenzo[b] rsc.orgchim.itnaphthyridine derivatives. tandfonline.com Another innovative approach describes the synthesis of dihydrobenzo[b] rsc.orgchim.itnaphthyridine-ylidene-pyrrolidinetriones through an intermolecular cascade annulation of ortho-halogenated quinolonechalcones with aminomaleimides under metal-free conditions. rsc.org This reaction proceeds via a 1,4-Michael addition followed by an aniline fragment transfer and an SNAr process. rsc.org

Multicomponent reactions (MCRs) have also emerged as a powerful tool for the synthesis of related 1,8-naphthyridine (B1210474) structures. For example, a three-component condensation of substituted 2-aminopyridines, malononitrile (B47326) or its ester derivatives, and various aldehydes, catalyzed by N-bromosulfonamides, provides a facile, single-step synthesis of 1,8-naphthyridine derivatives. organic-chemistry.org While not directly yielding the dibenzo-fused system, these MCRs highlight the potential for developing one-pot syntheses for more complex naphthyridine-based scaffolds.

Intramolecular Cycloaddition Reactions for Pi-Extended Systems

Intramolecular cycloaddition reactions are a powerful tool for the construction of complex, polycyclic aromatic systems. In the context of dibenzo[b,g]naphthyridines, these reactions can be employed to create the fused ring system in a highly efficient manner. A notable example involves the synthesis of π-extended dibenzo[b,g]naphthyridine derivatives through a palladium-catalyzed intramolecular cyclization. This approach has been successfully utilized to create novel architectures with tunable electronic properties.

Oxidative Aromatization Techniques

Oxidative aromatization is a key step in many synthetic routes leading to dibenzo[b,g]naphthyridines. Following the construction of a partially saturated precursor, an oxidation step is often required to achieve the final, fully aromatic system. Common oxidizing agents used for this purpose include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or air, often in the presence of a catalyst. The choice of oxidant and reaction conditions is crucial for achieving high yields and avoiding side reactions.

Electrophilic Reactions and Cross-Coupling for Structural Modification

The functionalization of the dibenzo[b,g]naphthyridine core is essential for fine-tuning its properties. Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups onto the aromatic backbone. However, the regioselectivity of these reactions can be challenging to control.

More precise modifications can be achieved through modern cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki, Stille, or Buchwald-Hartwig couplings allow for the introduction of a wide variety of substituents, including aryl, alkyl, and amino groups, at specific positions. These methods are indispensable for the development of new materials with tailored functionalities.

Organocatalyzed Three-Component Reactions

While the provided outline mentions organocatalyzed three-component reactions, including L-proline catalysis and catalyst-free domino reactions for the synthesis of related naphthyridine systems, specific examples for the direct synthesis of the Dibenzo[b,g]naphthyridine core using these methods are not prominently reported in the literature. These methodologies are more commonly applied to the synthesis of simpler, non-fused or partially fused naphthyridine derivatives.

L-proline has been effectively used as an organocatalyst in the synthesis of various heterocyclic compounds. For instance, it has been employed in the three-component synthesis of 4-aryl-7-methyl-1,4-dihydrobenzo[b]naphthyridine-2,5(3H,6H)-diones. This reaction proceeds via a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization.

Catalyst-free domino reactions represent an environmentally friendly and efficient approach to the synthesis of complex molecules. One such example is the three-component reaction between an aldehyde, an enamine, and malononitrile to afford dihydropyridine (B1217469) derivatives, which can be precursors to naphthyridines. While these methods are powerful for the synthesis of variousnaphthyridine derivatives, their direct application to the more complex Dibenzo[b,g]naphthyridine architecture is a potential area for future research.

L-Proline Catalysis in Benzo[b][1][2]naphthyridine Formation

Investigations into Novel Dibenzo[b,g]naphthyridine Architectures

Recent research has focused on the design and synthesis of novel dibenzo[b,g]naphthyridine architectures with unique properties. One area of interest is the development of chiral derivatives. For example, the synthesis of axially chiral 4,7-diaryl-dibenzo[b,g]naphthyridines has been achieved. These molecules exhibit circularly polarized luminescence, making them promising for applications in chiroptical materials and devices.

Synthesis of Functionalized Tetrahydrodibenzo[b,g]Current time information in Bangalore, IN.researchgate.netnaphthyridin-1(2H)-ones

Recent advancements have led to efficient and environmentally conscious methods for synthesizing functionalized tetrahydrodibenzo[b,g] Current time information in Bangalore, IN.researchgate.netnaphthyridin-1(2H)-ones.

One prominent method is a base-promoted, metal-free tandem annulation reaction. rsc.orgrsc.org This approach utilizes quinoline-derived dipolarophiles and cyclic enaminones as the starting materials. rsc.org The reaction proceeds through a 1,4-Michael addition followed by an intramolecular nucleophilic aromatic substitution (SNAr) to construct the target heterocyclic framework. rsc.org Cesium carbonate (Cs₂CO₃) is an effective base for this transformation. rsc.org This methodology is noted for its good functional group tolerance and operational simplicity. rsc.org Researchers have also explored asymmetric catalysis for this reaction using chiral organic bases, achieving an 80% yield with 27% enantiomeric excess in one instance. rsc.org

A second effective strategy involves a one-pot, three-component reaction. researchgate.netresearchgate.net This method combines 2-chloroquinoline-3-carbaldehydes, a pyrazolone, and an enaminone, catalyzed by L-proline in ethanol. researchgate.net The reaction proceeds under mild, organocatalytic conditions and generally produces good to high yields without the need for column chromatography for purification. researchgate.netresearchgate.net

Table 1: Comparison of Synthetic Methods for Tetrahydrodibenzo[b,g] Current time information in Bangalore, IN.researchgate.netnaphthyridin-1(2H)-ones

Feature Method 1: Base-Promoted Annulation Method 2: Three-Component Reaction
Reactants Quinoline-derived dipolarophiles, Cyclic enaminones 2-Chloroquinoline-3-carbaldehydes, Pyrazolone, Enaminones
Catalyst/Promoter Cesium Carbonate (Base) L-Proline (Organocatalyst)
Key Reaction Type 1,4-Michael Addition / SNAr Tandem Annulation Multicomponent Condensation
Conditions Metal-free Mild, organocatalytic
Advantages Eco-friendly, good functional group tolerance One-pot synthesis, high atom economy, simple procedure

| Reference | rsc.orgrsc.org | researchgate.netresearchgate.net |

Formation of Dibenzo[b,g]naphtho[1,2,3-de]Current time information in Bangalore, IN.researchgate.netnaphthyridines

The synthesis of the extended, fused-ring system of dibenzo[b,g]naphtho[1,2,3-de] Current time information in Bangalore, IN.researchgate.netnaphthyridines has been achieved through the reaction of specifically chosen quinoline precursors. One documented approach involves the reaction of 2-chloro-4-methylquinoline (B123181) with 2-amino-5-chlorobenzophenone. researchgate.netresearchgate.net This reaction leads to the formation of 6-chloro-10H-dibenzo[b,g]naphtho[1,2,3-de] Current time information in Bangalore, IN.researchgate.netnaphthyridine, demonstrating a method to build this complex, hitherto unknown compound. researchgate.netresearchgate.net

Another versatile, one-pot synthesis involves the cyclo-condensation of substituted 2-chloro-3-formylquinolines with 1-naphthylamine. ajrconline.org This reaction is typically performed under reflux with a catalytic amount of triethylamine. ajrconline.org This procedure provides a direct and convenient route to various benzo[g]naphtho[b] Current time information in Bangalore, IN.researchgate.netnaphthyridines in excellent yields. ajrconline.org The structures of the resulting products are typically confirmed using spectral and analytical data. ajrconline.org

Table 2: Synthesis of Benzo[g]naphtho[b] Current time information in Bangalore, IN.researchgate.netnaphthyridines via Condensation

2-Chloro-3-formylquinoline Substituent Reactant 2 Product Yield (%) Reference
None 1-Naphthylamine Benzo[g]naphtho[b] Current time information in Bangalore, IN.researchgate.netnaphthyridine 98 ajrconline.org
6-Methyl 1-Naphthylamine 2-Methyl-benzo[g]naphtho[b] Current time information in Bangalore, IN.researchgate.netnaphthyridine 95 ajrconline.org
8-Methyl 1-Naphthylamine 4-Methyl-benzo[g]naphtho[b] Current time information in Bangalore, IN.researchgate.netnaphthyridine 92 ajrconline.org
6-Methoxy 1-Naphthylamine 2-Methoxy-benzo[g]naphtho[b] Current time information in Bangalore, IN.researchgate.netnaphthyridine 90 ajrconline.org
6-Chloro 1-Naphthylamine 2-Chloro-benzo[g]naphtho[b] Current time information in Bangalore, IN.researchgate.netnaphthyridine 96 ajrconline.org

Preparation of (Dibenzo[b,g]Current time information in Bangalore, IN.researchgate.netnaphthyridin-11(6H)-ylidene)-1-phenylethanones

The synthesis of (dibenzo[b,g] Current time information in Bangalore, IN.researchgate.netnaphthyridin-11(6H)-ylidene)-1-phenylethanone has been reported as the result of an alternative reaction pathway discovered during attempts to synthesize linear dibenzonaphthyridines. researchgate.netresearchgate.net Specifically, when anilinoquinolines were reacted with benzoic acid, the expected linear fusion did not occur. researchgate.net Instead, the reaction yielded the title compound, (dibenzo[b,g] Current time information in Bangalore, IN.researchgate.netnaphthyridin-11(6H)-ylidene)-1-phenylethanone. researchgate.netresearchgate.net This finding illustrates the complex reactivity of quinoline-based intermediates and provides a specific, albeit initially unexpected, route to this particular derivative. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of Dibenzo B,g 1 2 Naphthyridines

X-ray Crystallographic Analysis

X-ray crystallography has been an indispensable tool in determining the precise three-dimensional structure of Dibenzo[b,g] ajrconline.orgjchps.comnaphthyridine derivatives. This technique provides valuable insights into molecular geometry, the planarity of the fused ring system, and the nature of intermolecular interactions that govern the crystal packing.

Determination of Molecular Geometry and Conformation

The molecular geometry of Dibenzo[b,g] ajrconline.orgjchps.comnaphthyridine derivatives is characterized by a fused tetracyclic ring system. Studies on various substituted versions of this core structure have provided detailed information on bond lengths and angles. For instance, in 2-Chloro-7-methyl-12-phenyldibenzo[b,g] ajrconline.orgjchps.comnaphthyridin-11(6H)-one, the bond lengths are within the normal ranges observed for other naphthyridine derivatives. nih.gov The conformation of substituents is also a key aspect of the molecular geometry. In the same compound, the phenyl ring is significantly inclined to the mean plane of the 1,8-naphthyridine (B1210474) ring system, with a dihedral angle of 72.51 (3)°. nih.gov Similarly, in 12-benzylsulfanyl-2,9-dibromo-6H-dibenzo[b,g] ajrconline.orgjchps.comnaphthyridin-11-one, the dihedral angle between the least-squares plane of the skeleton and the benzyl (B1604629) group is 24.5 (3)°. nih.gov

A summary of the crystallographic data for selected Dibenzo[b,g] ajrconline.orgjchps.comnaphthyridine derivatives is presented in the interactive table below.

Compound NameMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
2-Chloro-7-methyl-12-phenyldibenzo[b,g] ajrconline.orgjchps.comnaphthyridin-11(6H)-oneC₂₃H₁₅ClN₂OTriclinic8.2434 (2)8.5528 (2)13.0740 (3)89.446 (1)74.362 (1)77.672 (1)
12-Benzylsulfanyl-2,9-dibromo-6H-dibenzo[b,g] ajrconline.orgjchps.comnaphthyridin-11-oneC₂₃H₁₄Br₂N₂OSMonoclinicP2₁/c15.4915 (10)9.3953 (4)13.6501 (9)90101.251 (5)90
7-(2-Chlorophenyl)-2,6,9-trimethyldibenzo[b,h] ajrconline.orgresearchgate.netnaphthyridineC₂₅H₁₉ClN₂Triclinic6.5575 (4)10.6538 (7)14.3522 (9)93.755 (3)103.099 (3)102.074 (3)

Analysis of Planarity in Fused Ring Systems

The fused ring system of Dibenzo[b,g] ajrconline.orgjchps.comnaphthyridines is generally observed to be nearly planar. In the case of 2-Chloro-7-methyl-12-phenyldibenzo[b,g] ajrconline.orgjchps.comnaphthyridin-11(6H)-one, the deviation of all non-hydrogen atoms from the plane through all four fused rings is less than 0.31 Å. nih.govresearchgate.netnih.gov The dihedral angle between the two fused rings of the naphthyridine moiety is a mere 3.08 (3)°, indicating a high degree of planarity. nih.gov Similarly, the heterotetracene skeleton of 12-benzylsulfanyl-2,9-dibromo-6H-dibenzo[b,g] ajrconline.orgjchps.comnaphthyridin-11-one is nearly planar, with a slight twist of 4.1 (2)° between the two halves of the aromatic system. nih.gov This inherent planarity is a crucial feature that can influence the electronic properties and intermolecular interactions of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution, and it has been widely applied to the characterization of Dibenzo[b,g] ajrconline.orgjchps.comnaphthyridines. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

Proton (¹H) NMR Spectral Interpretation for Dibenzo[b,g]ajrconline.orgjchps.comnaphthyridines

The ¹H NMR spectra of Dibenzo[b,g] ajrconline.orgjchps.comnaphthyridine derivatives exhibit characteristic signals for the aromatic protons of the fused ring system and any substituents. For the parent benzo[g]naphtho[b] ajrconline.orgjchps.comnaphthyridine, the aromatic protons appear as a multiplet in the region of δ 7.16-8.42 ppm, with two sharp singlets at δ 9.10 and δ 9.22 ppm corresponding to the C₈-H and C₇-H protons, respectively. ajrconline.org In substituted derivatives, the chemical shifts of the protons are influenced by the electronic nature of the substituents. For instance, in 10-Methoxybenzo[g]naphtho[b] ajrconline.orgjchps.comnaphthyridine, the methoxy (B1213986) protons appear as a sharp singlet at δ 3.96 ppm. ajrconline.org

The table below summarizes the ¹H NMR data for selected Dibenzo[b,g] ajrconline.orgjchps.comnaphthyridine derivatives.

Compound NameProtonChemical Shift (ppm)
Benzo[g]naphtho[b] ajrconline.orgjchps.comnaphthyridineC₇-H9.22 (s)
C₈-H9.10 (s)
Ar-H7.16-8.42 (m)
10-Methoxybenzo[g]naphtho[b] ajrconline.orgjchps.comnaphthyridineC₁₀-OCH₃3.96 (s)
C₉-H8.96 (s)
C₆-H8.99 (d)
C₈-H9.15 (s)
C₇-H9.24 (s)
Ar-H7.30-8.65 (m)
8-(4′-methylphenyl)-dinaphtho[1,2-b:2′,1′-g] ajrconline.orgjchps.comnaphthyridin-7(16H)-oneC₄′—CH₃2.50 (s)
Ar-H and NH7.35-9.64 (m)

Carbon (¹³C) NMR Spectroscopic Applications

¹³C NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. In the ¹³C NMR spectrum of 5,6-dihydronaphtho[g]benzo[b] ajrconline.orgjchps.comnaphthyridine, the aliphatic carbons appear at δ 28.8 and 33.9 ppm, while the aromatic carbons resonate in the range of δ 120.2-157.1 ppm. jchps.com The chemical shifts of the carbon atoms are sensitive to their local electronic environment, making ¹³C NMR a valuable tool for confirming the structure and identifying the positions of substituents. For example, in 8-(4′-methylphenyl)-dinaphtho[1,2-b:2′,1′-g] ajrconline.orgjchps.comnaphthyridin-7(16H)-one, the carbonyl carbon (C=O) gives a characteristic signal at δ 178.79 ppm. nih.gov

The following table presents ¹³C NMR data for a representative Dibenzo[b,g] ajrconline.orgjchps.comnaphthyridine derivative.

Compound NameCarbonChemical Shift (ppm)
8-Methyldinaphtho[1,2-b:2′,1′-g] ajrconline.orgjchps.comnaphthyridin-7(16H)-oneC₈—CH₃29.85
Aromatic and Naphthyridine Carbons119.66-154.90
C=O179.11

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a fundamental tool for investigating the electronic transitions within dibenzo[b,g] acs.orgacs.orgnaphthyridine systems. The spectra of these compounds are characterized by absorption bands that arise from π-π* and n-π* electronic transitions within the conjugated aromatic framework. nih.gov The position and intensity of these absorption peaks are sensitive to the molecular structure, including the extent of π-conjugation and the presence of various substituents.

For instance, studies on L-shaped dibenzopyrrolo[1,2-a] acs.orgacs.orgnaphthyridine derivatives have shown distinct absorption bands. acs.org The specific wavelengths of maximum absorption (λmax) can be influenced by the solvent environment, although in some cases, the absorption maxima are largely independent of the solvent used. researchgate.net The molar absorption coefficient (ε), which is a measure of how strongly a chemical species absorbs light at a given wavelength, can be determined by measuring the absorbance of solutions at various concentrations and applying the Beer-Lambert law. rsc.org

The electronic properties, and thus the UV-Vis spectra, are also affected by the introduction of different substituent groups onto the dibenzo[b,g] acs.orgacs.orgnaphthyridine core. Electron-donating and electron-withdrawing groups can cause shifts in the absorption bands due to their influence on the intramolecular charge transfer characteristics of the molecule. nih.gov

Table 1: Representative UV-Vis Absorption Data for Dibenzo[b,g] acs.orgacs.orgnaphthyridine Derivatives

Compound Solvent λmax (nm) Reference
Dibenzo[b,g] acs.orgacs.orgnaphthyridine Not Specified 257, 295, 302, 307 sci-hub.se
Substituted Dibenzo[b,j] acs.orgrsc.orgphenanthrolines and Tetrahydrobenzo[b] acs.orgnih.govnaphthyridines Dichloromethane Not Specified nih.govacs.org

Fluorescence Spectroscopy and Photophysical Investigations

Fluorescence spectroscopy is a powerful technique for studying the emission properties of dibenzo[b,g] acs.orgacs.orgnaphthyridine derivatives, many of which exhibit significant fluorescence. rsc.org

Many dibenzo[b,g] acs.orgacs.orgnaphthyridine derivatives are fluorescent, with some exhibiting high fluorescence quantum yields. acs.orgconsensus.app For example, certain L-shaped dibenzopyrrolo[1,2-a] acs.orgacs.orgnaphthyridine compounds have been reported to be highly emissive. acs.org The fluorescence quantum yield, which quantifies the efficiency of the fluorescence process, is a key parameter in characterizing these fluorophores. Methylated dibenzonaphthyridinium triflates, for instance, have been shown to exhibit strong fluorescence with quantum yields in the range of 0.15 to 0.18. rsc.org The emission spectra of these compounds can be influenced by the solvent and the nature of the substituents. researchgate.net

The position and nature of substituents on the dibenzo[b,g] acs.orgacs.orgnaphthyridine skeleton have a profound impact on the fluorescence properties, including the emission color. acs.orgconsensus.app This effect can be attributed to at least two primary mechanisms:

π-Conjugation: Extending the π-conjugated system through the addition of suitable substituents can lead to a red-shift in the emission wavelength, resulting in different fluorescence colors.

Skeletal Distortion: The introduction of bulky substituents can cause distortions in the planar geometry of the molecule. This skeletal distortion can alter the energy levels of the ground and excited states, thereby influencing the emission color. acs.orgconsensus.app

These mechanisms allow for the fine-tuning of the photophysical properties of dibenzo[b,g] acs.orgacs.orgnaphthyridine derivatives, enabling the generation of a variety of fluorescence colors. acs.orgconsensus.app

Solvato-fluorochromism, the change in fluorescence color with the polarity of the solvent, is a phenomenon observed in some dibenzo[b,g] acs.orgacs.orgnaphthyridine systems. acs.orgconsensus.app This effect arises from the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules. In polar solvents, the excited state, which is often more polar than the ground state, is stabilized to a greater extent, leading to a red-shift in the emission spectrum. researchgate.net This property is indicative of a significant change in the dipole moment of the molecule upon excitation and is a characteristic feature of compounds with intramolecular charge transfer character. nih.govresearchgate.net The study of solvato-fluorochromism provides valuable information about the electronic structure of the excited state. researchgate.net

Table 2: Fluorescence Properties of Selected Naphthyridine Derivatives

Compound Quantum Yield (ΦF) Emission Color/Wavelength Key Feature Reference
6-Methyl-1,6-dibenzonaphthyridinium triflates 0.15 - 0.18 Not Specified Strong fluorescence rsc.org
L-shaped dibenzopyrrolo[1,2-a] acs.orgacs.orgnaphthyridines High Variety of colors Tunable by substituents acs.orgconsensus.app

Impact of Substituent Position on Fluorescence Color and Mechanisms (e.g., Pi-Conjugation, Skeletal Distortion)

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an indispensable analytical technique for the structural elucidation of dibenzo[b,g] acs.orgacs.orgnaphthyridine derivatives. It provides information about the molecular weight and the elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) is particularly valuable as it allows for the determination of the exact mass of the molecular ion, which can be used to confirm the molecular formula. jst.go.jp

For example, in the characterization of 11-phenyl-5,12-dihydrodibenzo[b,g] acs.orgacs.orgnaphthyridine, HRMS (ESI m/z) was used to determine the calculated mass for C₂₄H₁₉N₂ ([M+H]⁺) as 335.1548, with the found value being 335.1540, thus confirming the structure. jst.go.jp Similarly, the molecular ion peak in the mass spectrum of benzo[g]naphtho[b] acs.orgacs.orgnaphthyridine was observed at m/z 280, corresponding to its molecular weight. ajrconline.org The fragmentation patterns observed in the mass spectra can also provide valuable structural information. ajrconline.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in dibenzo[b,g] acs.orgacs.orgnaphthyridine derivatives. The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule, and the frequencies of these vibrations are characteristic of specific functional groups.

For instance, the IR spectrum of a dihydrodibenzo[b,g] acs.orgacs.orgnaphthyridine derivative showed characteristic peaks at 3410 cm⁻¹ and 3248 cm⁻¹, which can be attributed to N-H stretching vibrations. jst.go.jp The presence of a C≡N (nitrile) group in a hexahydrobenzo[b] acs.orgacs.orgnaphthyridine-3-carbonitrile derivative was confirmed by a strong absorption band at 2190 cm⁻¹. researchgate.net In another example, the IR spectrum of benzo[g]naphtho[b] acs.orgacs.orgnaphthyridine displayed absorption bands at 1612 cm⁻¹ and 1571 cm⁻¹, which are characteristic of C=N stretching vibrations. ajrconline.org The absence of a carbonyl peak at around 1680 cm⁻¹ in this spectrum indicated the successful condensation and formation of the naphthyridine ring system. ajrconline.org

Table 3: Characteristic IR Absorption Frequencies for Dibenzo[b,g] acs.orgacs.orgnaphthyridine Derivatives

Functional Group Characteristic Absorption (cm⁻¹) Compound Type Reference
N-H stretch 3410, 3248 Dihydrodibenzo[b,g] acs.orgacs.orgnaphthyridine jst.go.jp
C≡N stretch 2190 Hexahydrobenzo[b] acs.orgacs.orgnaphthyridine-3-carbonitrile researchgate.net
C=N stretch 1612, 1571 Benzo[g]naphtho[b] acs.orgacs.orgnaphthyridine ajrconline.org

Theoretical and Computational Studies on Dibenzo B,g 1 2 Naphthyridine

Density Functional Theory (DFT) Calculations for Electronic Structure

No specific studies detailing DFT calculations for the electronic structure of Dibenzo[b,g] researchgate.netnaphthyridine were identified. While DFT is a common method for analyzing the electronic properties of 1,8-naphthyridine (B1210474) derivatives, data such as HOMO-LUMO energy gaps, electrostatic potential maps, and orbital distributions for the parent dibenzo-fused system are not present in the available literature.

Molecular Docking Investigations of Intermolecular Interactions

Research on the molecular docking of Dibenzo[b,g] researchgate.netnaphthyridine with biological macromolecules is not specifically described in the reviewed literature. Although molecular docking studies have been performed on various 1,8-naphthyridine derivatives to explore their binding to targets like DNA, specific analyses of the binding mechanisms and thermodynamics for the unsubstituted Dibenzo[b,g] researchgate.netnaphthyridine are not available.

Analysis of Binding Mechanisms with Biological Macromolecules (e.g., DNA)

There is no available research that specifically analyzes the binding mechanisms of Dibenzo[b,g] researchgate.netnaphthyridine with biological macromolecules such as DNA.

Evaluation of Interaction Thermodynamics (e.g., Inhibition Constants)

No studies were found that evaluate the interaction thermodynamics, such as the calculation of inhibition constants (Ki), for Dibenzo[b,g] researchgate.netnaphthyridine.

Pharmacophore Modeling for Structural Feature Identification

Pharmacophore models for Dibenzo[b,g] researchgate.netnaphthyridine have not been reported in the scientific literature. While pharmacophore modeling is a valuable tool in drug discovery for identifying key structural features, its application to the parent Dibenzo[b,g] researchgate.netnaphthyridine has not been documented.

Conformational Analysis and Steric Hindrance Assessment

Specific conformational analysis and assessment of steric hindrance for Dibenzo[b,g] researchgate.netnaphthyridine are not detailed in the available research. Such studies are crucial for understanding the three-dimensional structure and potential interactions of a molecule, but this information is lacking for the parent compound.

Advanced Applications of Dibenzo B,g 1 2 Naphthyridine in Materials and Chemical Science

Development of Fluorescent Probes and Sensors

The unique photophysical properties of dibenzonaphthyridine scaffolds have positioned them as promising candidates for the development of fluorescent probes and sensors. Their planar, electron-rich aromatic system can interact with various analytes, leading to detectable changes in their fluorescence characteristics.

Utilization as DNA Staining Probes

Derivatives of dibenzonaphthyridines have been investigated as fluorescent probes for DNA, offering alternatives to commonly used but potentially hazardous dyes like ethidium (B1194527) bromide. While research on the specific Dibenzo[b,g] researchgate.netjchps.comnaphthyridine isomer is limited in this direct application, studies on closely related isomers such as dibenzo[b,h] researchgate.netthieme-connect.denaphthyridines and dibenzo[c,h] researchgate.netthieme-connect.comnaphthyridines provide significant insights into the potential of this class of compounds.

For instance, certain N-methylated dibenzo[b,h] researchgate.netthieme-connect.denaphthyridinium derivatives have been shown to act as "turn-on" fluorescent probes for DNA. nih.gov These probes exhibit a notable increase in fluorescence intensity upon binding to DNA, which allows for the sensitive detection and staining of DNA in applications like agarose (B213101) gel electrophoresis. researchgate.netnih.gov The sensitivity of some of these probes is comparable to that of ethidium bromide, with the ability to detect DNA quantities as low as 4 nanograms. researchgate.netacs.org

Another example is the cell-permeant dye BENA435, a dibenzo[c,h] researchgate.netthieme-connect.comnaphthyridine derivative, which displays a preference for binding to double-stranded DNA (dsDNA) over RNA. This selectivity is a valuable characteristic for a DNA-specific probe. BENA435 exhibits maximum absorption at 435 nm and emission at 484 nm when complexed with dsDNA, making it suitable for visualization with standard fluorescence microscopy filter sets.

The following table summarizes the properties of some dibenzonaphthyridine derivatives as DNA staining probes:

Derivative/CompoundIsomerTargetKey Findings
N-methylated dibenzo[b,h] researchgate.netthieme-connect.denaphthyridiniumsDibenzo[b,h] researchgate.netthieme-connect.denaphthyridineDNA"Turn-on" fluorescence upon binding; comparable sensitivity to ethidium bromide. researchgate.netnih.govacs.org
BENA435Dibenzo[c,h] researchgate.netthieme-connect.comnaphthyridinedsDNACell-permeant; prefers dsDNA over RNA; absorption/emission maxima at 435/484 nm with DNA.

Mechanisms of Fluorescence Enhancement Upon Interaction

The enhancement of fluorescence in dibenzonaphthyridine derivatives upon binding to DNA is attributed to several mechanisms, primarily related to the mode of interaction with the DNA molecule. The two principal modes of non-covalent binding are intercalation and groove binding.

Intercalation: In this mode, the planar aromatic structure of the dibenzonaphthyridine molecule inserts itself between the base pairs of the DNA double helix. researchgate.net This insertion restricts the rotational and vibrational freedom of the probe molecule. The rigid environment of the DNA interior minimizes non-radiative decay pathways for the excited state, leading to a significant increase in fluorescence quantum yield. Hydrodynamic studies and molecular modeling of the BENA435 dye suggest an intercalative binding mode. 6-Methyl-1,6-dibenzonaphthyridinium triflates also show changes in fluorescence intensity upon intercalation into double-stranded DNA. researchgate.netnih.gov

Groove Binding: Alternatively, these probes can bind to the minor or major grooves of the DNA helix. This interaction is often stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions. Spectroscopic and molecular docking studies on certain 10-methoxydibenzo[b,h] researchgate.netthieme-connect.denaphthyridine-2-carboxamide derivatives suggest a minor groove binding mechanism. researchgate.netacs.org This binding mode also restricts the molecule's mobility, resulting in enhanced fluorescence.

The fluorescence of these probes is often weak in aqueous solution due to dynamic quenching processes and conformational flexibility. Upon binding to DNA, the rigid and hydrophobic microenvironment provided by the DNA helix protects the probe from quenchers and restricts intramolecular rotations, thus enhancing its fluorescence. This "turn-on" characteristic is highly desirable for imaging and sensing applications as it reduces background signal and improves detection sensitivity. nih.gov

Role as Ligands in Coordination Chemistry

The dibenzo[b,g] researchgate.netjchps.comnaphthyridine framework, with its two nitrogen atoms positioned in a chelating arrangement, is an excellent ligand for coordinating with metal centers. The rigid, planar structure and the specific geometry of the nitrogen donors make it a valuable component in the construction of complex coordination compounds.

Precursors in the Synthesis of Complex Polycyclic Heterocycles

The dibenzo[b,g] researchgate.netjchps.comnaphthyridine skeleton serves as a foundational structure that can be further elaborated to create even more complex, multi-ring heterocyclic systems. Its inherent chemical reactivity allows for the annulation of additional rings, leading to novel structures with potentially interesting biological or material properties.

One documented example involves the use of 2-chloro-3-formylquinolines in a one-pot reaction with 3-amino-9-ethylcarbazole, catalyzed by p-TsOH under microwave irradiation, to synthesize indolo[2,3-b]dibenzo[b,g] researchgate.netjchps.comnaphthyridines. researchgate.net This reaction effectively fuses an indole (B1671886) ring system onto the dibenzo[b,g] researchgate.netjchps.comnaphthyridine framework, demonstrating its utility as a precursor for highly complex, fused polycyclic aromatic systems.

Another synthetic strategy leading to a complex derivative involves the reaction of 2-chloro-4-methylquinoline (B123181) with 2-amino-5-chlorobenzophenone, which results in the formation of 6-chloro-10H-dibenzo[b,g]naphtho[1,2,3-de] researchgate.netjchps.comnaphthyridine. researchgate.net This product represents a significantly extended polycyclic system built upon a structure related to the dibenzo[b,g] researchgate.netjchps.comnaphthyridine core. Such complex heterocyclic structures are of interest in materials science for their potential electronic and photophysical properties, as well as in medicinal chemistry due to their structural similarity to various natural alkaloids and other bioactive compounds. thieme-connect.de

Q & A

Q. What are the common synthetic routes for dibenzo[b,g][1,8]naphthyridine derivatives, and how do reaction conditions influence yield?

this compound derivatives are synthesized via multi-step protocols involving cyclization, coupling, and functionalization. For example, microwave-assisted synthesis (e.g., indolo[2,3-b]dibenzo[b,g][1,8]naphthyridines) improves reaction efficiency and reduces time compared to conventional methods . Transition metal-catalyzed intramolecular C–H bond arylation is another key method, enabling the construction of tetracyclic structures in domino reactions . Reaction conditions such as solvent choice (e.g., 1,4-dioxane for dehydrogenation), temperature (reflux for 3–4 hours), and catalysts (e.g., Pd/C or DDQ) significantly impact yields (e.g., 47% for compound 28 in ) .

Q. How does the DNA intercalation mechanism underpin the antitumor activity of 1,8-naphthyridine derivatives?

Derivatives like this compound act as DNA intercalators, inserting between base pairs to distort DNA conformation and inhibit replication/transcription. This mechanism is validated by spectral shifts in UV-vis and fluorescence quenching upon binding ds-DNA . Substituents such as 4-tolyl or 4-bromophenyl groups enhance intercalation, reducing IC50 values (e.g., 1.47–1.68 μM in MCF7 cells) . Comparative studies show planar aromatic systems improve binding affinity .

Q. What in vitro methodologies are used to evaluate the anticancer potential of this compound analogues?

Q. How can structure-activity relationship (SAR) studies optimize antitumor activity in this compound derivatives?

Key strategies include:

  • Substituent variation : Electron-withdrawing groups (e.g., Br, NO2) at position 7 enhance DNA intercalation, while bulky groups (e.g., morpholinopropyl) improve topoisomerase inhibition .
  • Scaffold hybridization : Conjugation with chalcones or glucosamine increases solubility and target specificity .
  • Pharmacophore modeling : Epharmacophore-based design (e.g., PDK1 inhibitors) identifies critical hydrogen-bonding and hydrophobic interactions . highlights compound 10c (IC50 = 1.47 μM) as a model for SAR-driven optimization.

Q. What strategies address bacterial resistance in 1,8-naphthyridine-based antibacterials?

  • Dual-target inhibitors : Design derivatives that inhibit both DNA gyrase and topoisomerase IV (e.g., fluoroquinolone hybrids) .
  • Efflux pump inhibition : Incorporate lipophilic substituents (e.g., 4-methoxybenzyl) to bypass efflux mechanisms in Gram-negative bacteria .
  • Synergistic combinations : Pair naphthyridines with β-lactams or aminoglycosides to enhance MIC values (e.g., 0.25 mg/mL against Mtb H37Rv) .

Q. How is molecular docking applied to develop this compound-based PDK1 inhibitors?

Docking studies (e.g., AutoDock Vina) predict binding modes to the PDK1 active site, focusing on interactions with Lys111 and Glu130. For example, 10-methoxy derivatives form hydrogen bonds with catalytic residues, correlating with A549 cell line activity (IC50 = 2.1 μM) . Pharmacokinetic predictions (ADMET) further guide lead optimization .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Comparative structural analysis : Evaluate substituent effects (e.g., 3-tolyl vs. 4-bromophenyl) using standardized assays .
  • Meta-analysis : Cross-reference IC50/MIC values from multiple studies (e.g., vs. 20) to identify outliers.
  • In silico validation : Use QSAR models to reconcile discrepancies in cytotoxicity or enzyme inhibition .

Q. What computational methods predict the electronic properties and DNA-binding affinity of this compound derivatives?

  • TD-DFT calculations : Predict absorption spectra (e.g., λmax = 340–360 nm) using B3LYP/6-31G(d) basis sets, validated against experimental data (Δλ = 2.6–10.3 nm) .
  • Molecular dynamics (MD) : Simulate intercalation dynamics in ds-DNA to quantify binding free energy (ΔG) .
  • Density functional theory (DFT) : Analyze HOMO-LUMO gaps to correlate electronic structure with bioactivity .

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